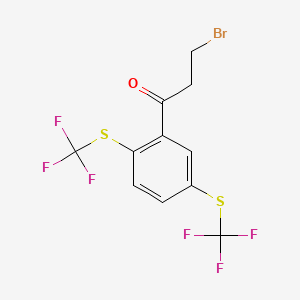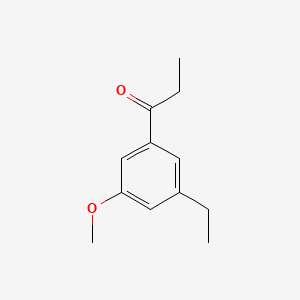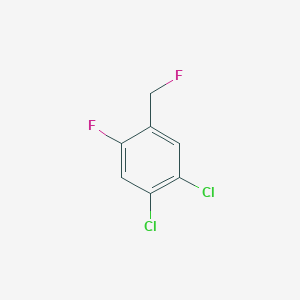
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms, and two fluorine atoms are introduced, one of which is part of a fluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene typically involves multiple steps. One common method includes the fluorination of a dichlorobenzene derivative. The process may involve the use of fluorinating agents such as xenon difluoride or other electrophilic fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while halogenation can produce additional halogenated compounds .
Applications De Recherche Scientifique
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form sigma complexes with electrophiles, leading to various substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-4-fluoro-5-nitrobenzene: This compound has a nitro group instead of a fluoromethyl group, leading to different reactivity and applications.
1,4-Dichloro-2-(trifluoromethyl)benzene: The trifluoromethyl group introduces additional fluorine atoms, affecting the compound’s chemical properties.
Uniqueness
1,2-Dichloro-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties make it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H4Cl2F2 |
|---|---|
Poids moléculaire |
197.01 g/mol |
Nom IUPAC |
1,2-dichloro-4-fluoro-5-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,3H2 |
Clé InChI |
CIGWNXKTGVKNOO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


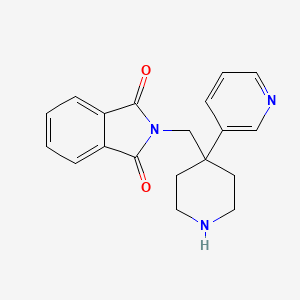
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)

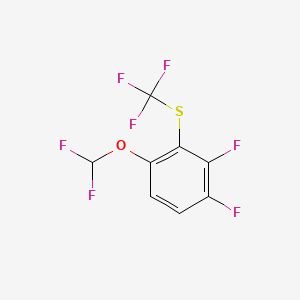
![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)

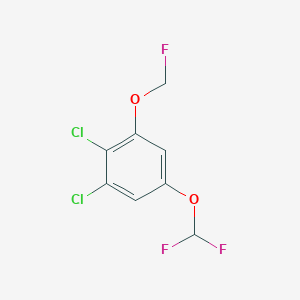


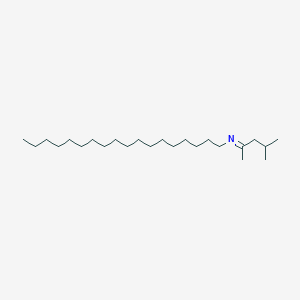

![6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14059132.png)
